molecular formula C7H15N B1528603 3-(2-Methylpropyl)azetidine CAS No. 89854-62-6

3-(2-Methylpropyl)azetidine

Cat. No.: B1528603
CAS No.: 89854-62-6
M. Wt: 113.2 g/mol
InChI Key: QCGPDCBREKQOTK-UHFFFAOYSA-N
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Mechanism of Action

    Target of Action

    Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

    Mode of Action

    The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions

    Biochemical Pathways

    Azetidines are involved in various biochemical pathways due to their presence in numerous natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methylpropyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols is a straightforward method . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale cyclization reactions. These processes are optimized for yield and efficiency, utilizing catalysts and specific reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)azetidine undergoes various chemical reactions, primarily driven by the ring strain of the azetidine ring. These reactions include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

3-(2-Methylpropyl)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. While aziridines are three-membered nitrogen heterocycles, azetidines have a four-membered ring, which imparts different reactivity and stability . The unique ring strain and stability of azetidines make them more suitable for certain applications compared to aziridines .

List of Similar Compounds

Properties

IUPAC Name

3-(2-methylpropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6(2)3-7-4-8-5-7/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGPDCBREKQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310162
Record name 3-(2-Methylpropyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89854-62-6
Record name 3-(2-Methylpropyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylpropyl)azetidine
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3-(2-Methylpropyl)azetidine

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